methyl 2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate
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Overview
Description
Methyl 2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a sulfonyl group, a methoxy group, and a chloro-substituted aniline moiety, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Related compounds such as pyraclostrobin, which has a similar structure, are known to target fungal pathogens like botrytis cinerea and alternaria alternata .
Mode of Action
Compounds with similar structures, such as pyraclostrobin, are known to inhibit mitochondrial respiration in fungi, leading to a reduction of energy-rich atp .
Biochemical Pathways
Related compounds are known to interfere with the energy production in fungi by inhibiting mitochondrial respiration .
Result of Action
Related compounds are known to inhibit the growth of certain fungi by disrupting their energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chloroaniline: This can be achieved through the chlorination of aniline using chlorine gas or a chlorinating agent such as thionyl chloride.
Sulfonylation: The 4-chloroaniline is then reacted with a sulfonyl chloride derivative, such as methanesulfonyl chloride, in the presence of a base like pyridine to form the sulfonylated intermediate.
Coupling with 2-methoxy-5-methylaniline: The sulfonylated intermediate is then coupled with 2-methoxy-5-methylaniline using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted aniline derivatives
Scientific Research Applications
Methyl 2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chloro-N-(2-methoxyphenyl)sulfonylanilino)acetate
- Methyl 2-(4-chloro-N-(2-methylphenyl)sulfonylanilino)acetate
- Methyl 2-(4-chloro-N-(2-methoxy-4-methylphenyl)sulfonylanilino)acetate
Uniqueness
Methyl 2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-(4-chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-12-4-9-15(23-2)16(10-12)25(21,22)19(11-17(20)24-3)14-7-5-13(18)6-8-14/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRZOVNTKLEDHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)OC)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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